N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC15079674
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N4O3S |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
| Standard InChI | InChI=1S/C22H28N4O3S/c1-3-17-24-25-21(30-17)23-19(27)18-15-9-5-6-10-16(15)20(28)26(13-14-29-2)22(18)11-7-4-8-12-22/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,25,27) |
| Standard InChI Key | HBMPNAZFYCXCAD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Introduction
Synthesis Pathway
Although specific synthesis details for this compound are unavailable, general methods for similar molecules involve:
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Preparation of Thiadiazole Derivatives: Starting with thiourea derivatives or hydrazine-based precursors, thiadiazoles can be synthesized via cyclization reactions using carbon disulfide or other reagents.
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Formation of Spirocyclic Systems: Spiro compounds are typically formed via intramolecular cyclization reactions involving pre-functionalized intermediates.
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Amide Coupling: The carboxamide group can be introduced through coupling reactions using activated carboxylic acids or acid chlorides with amines.
Potential Applications
Based on the structural features and analogs:
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Pharmacological Activities:
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Anti-inflammatory: Thiadiazole derivatives have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.
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Antimicrobial: Spirocyclic thiadiazoles have shown activity against bacterial and fungal pathogens.
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Anticancer: Similar spirocyclic frameworks have been explored for their cytotoxic effects on cancer cell lines.
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Drug Development: The spirocyclic structure may enhance specificity and stability, making it a candidate for further optimization in drug design.
Table 1: Examples of Related Compounds with Biological Activities
Characterization Techniques
For compounds like this one, the following analytical methods are typically employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR to confirm the structure and identify functional groups.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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X-ray Crystallography:
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For precise three-dimensional structural elucidation.
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Challenges:
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Complex synthesis pathways may limit large-scale production.
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Limited data on toxicity and bioavailability require further investigation.
Future Research:
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Conducting molecular docking studies to predict binding affinity to biological targets.
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Evaluating pharmacokinetics and pharmacodynamics in preclinical models.
This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential biological activities. Detailed experimental studies are needed to fully understand its properties and applications.
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